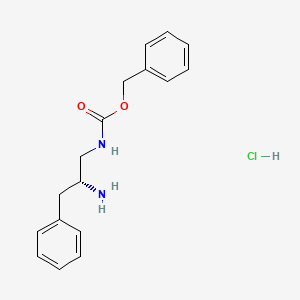
N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-®-2-amino-3-phenylpropylamine HCl is a compound that belongs to the class of N-Cbz-protected amines. The Cbz (carboxybenzyl) group is commonly used in organic synthesis to protect amine functionalities. This compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-2-amino-3-phenylpropylamine HCl typically involves the protection of the amine group with the Cbz group. One common method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in the formation of the Cbz-protected amine .
Industrial Production Methods
Industrial production of N-Cbz-®-2-amino-3-phenylpropylamine HCl often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cbz-®-2-amino-3-phenylpropylamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Cbz group can be substituted under specific conditions, such as treatment with methanesulfonyl chloride and N-methylimidazole.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, LiAlH4
Substitution: Methanesulfonyl chloride, N-methylimidazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the deprotected amine.
Wissenschaftliche Forschungsanwendungen
N-Cbz-®-2-amino-3-phenylpropylamine HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-Cbz-®-2-amino-3-phenylpropylamine HCl involves the protection of the amine group, making it less reactive and allowing for selective reactions at other functional groups. The Cbz group can be removed via hydrogenolysis, releasing the free amine and toluene . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-®-2-amino-3-phenylpropylamine: Uses the Boc (tert-butoxycarbonyl) group for protection.
N-Fmoc-®-2-amino-3-phenylpropylamine: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection.
N-Alloc-®-2-amino-3-phenylpropylamine: Uses the Alloc (allyloxycarbonyl) group for protection.
Uniqueness
N-Cbz-®-2-amino-3-phenylpropylamine HCl is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The ease of deprotection via hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for removal .
Eigenschaften
Molekularformel |
C17H21ClN2O2 |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI-Schlüssel |
FOBOCAFPIJZDMG-PKLMIRHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)

![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
